2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol

Description

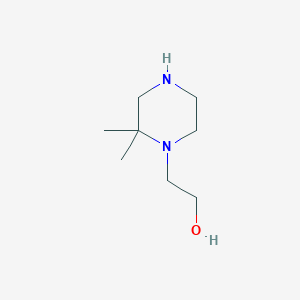

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2)7-9-3-4-10(8)5-6-11/h9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNCZKGCUSCZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498903-35-7 | |

| Record name | 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 2,2 Dimethylpiperazin 1 Yl Ethan 1 Ol and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol, the most logical disconnection is at the C-N bond between the piperazine (B1678402) ring and the hydroxyethyl (B10761427) substituent. This disconnection reveals two key synthons: a nucleophilic 2,2-dimethylpiperazine (B1315816) ring and a two-carbon electrophile bearing a hydroxyl group or its equivalent.

This leads to two primary precursors:

2,2-Dimethylpiperazine : A symmetrically substituted piperazine that serves as the core heterocyclic nucleophile.

A C2 Electrophile : This can be a reagent such as ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol).

Figure 1: Retrosynthetic disconnection of the target molecule.

The synthesis of the key precursor, 2,2-dimethylpiperazine, is itself a critical step. A common industrial preparation involves the multi-step transformation of isobutyraldehyde. This process can include chlorination to form 2-chloro-2-methylpropanal, followed by a reductive amination and cyclization sequence to build the piperazine ring.

Direct Synthesis Approaches

The forward synthesis, guided by the retrosynthetic analysis, can be achieved through several direct methods. The most common approaches involve forming the bond between the 2,2-dimethylpiperazine nucleus and the 2-hydroxyethyl side chain.

N-Alkylation Strategies of Piperazine Derivatives

Direct N-alkylation of 2,2-dimethylpiperazine with a 2-haloethanol is a straightforward and widely used method for synthesizing N-(2-hydroxyethyl)piperazines. The reaction involves the nucleophilic attack of one of the secondary amines of the piperazine ring on the electrophilic carbon of the haloethanol, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the protonation of the piperazine starting material and drives the reaction to completion. The choice of solvent, base, and temperature is crucial for optimizing the yield and minimizing side products, such as the dialkylated piperazine.

Table 1: Typical Conditions for N-Alkylation of Piperazines

| Parameter | Condition | Purpose |

| Alkylating Agent | 2-Chloroethanol or 2-Bromoethanol | Provides the hydroxyethyl group. |

| Base | K₂CO₃, Na₂CO₃, or Triethylamine | Neutralizes the HX byproduct. |

| Solvent | Acetonitrile (B52724), DMF, or Ethanol (B145695) | Solubilizes reactants. |

| Temperature | 50-100 °C | To achieve a reasonable reaction rate. |

A significant challenge in this approach is controlling the selectivity between mono- and di-alkylation. Using a stoichiometric amount or a slight excess of the piperazine relative to the alkylating agent can favor the formation of the desired mono-substituted product.

Reductive Amination Pathways

Reductive amination is a powerful tool for C-N bond formation but represents a less direct pathway to this compound. A plausible, albeit multi-step, route could involve the reaction of a suitable diamine precursor with a carbonyl compound, followed by cyclization and reduction. For instance, a precursor like N-(2-amino-2-methylpropyl)ethane-1,2-diamine could theoretically be cyclized via reductive amination with a dicarbonyl compound, but this is an overly complex approach for this specific target molecule.

A more relevant application of reductive amination is in the synthesis of the 2,2-dimethylpiperazine precursor itself. As described in patent literature, 2-chloro-2-methylpropanal can be transformed into 2,2-dimethylpiperazine via a reductive amination process. This highlights the utility of this reaction in building the core heterocyclic structure rather than attaching the side chain.

Ring-Opening Reactions with Epoxides

The reaction of amines with epoxides is a highly efficient and atom-economical method for the synthesis of β-amino alcohols. The reaction of 2,2-dimethylpiperazine with ethylene oxide provides a direct and high-yielding route to the target molecule. rsc.orgfrontiersin.org

In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, attacking one of the electrophilic carbons of the strained epoxide ring. This results in a regioselective ring-opening to form the desired 2-hydroxyethyl substituted product. The reaction is often performed in a protic solvent like water or an alcohol (e.g., methanol (B129727) or ethanol), which facilitates the protonation of the resulting alkoxide ion. frontiersin.orgresearchgate.net

Table 2: Comparison of Direct Synthesis Approaches

| Method | Key Reactants | Advantages | Disadvantages |

| N-Alkylation | 2,2-Dimethylpiperazine + 2-Haloethanol | Readily available starting materials. | Potential for over-alkylation; requires a base. |

| Epoxide Ring Opening | 2,2-Dimethylpiperazine + Ethylene Oxide | High atom economy; clean reaction. | Ethylene oxide is a toxic gas requiring special handling. |

The reaction can proceed without a catalyst, although it can be accelerated by Lewis or Brønsted acids. rsc.org However, for a basic nucleophile like piperazine, the reaction often proceeds efficiently under neat conditions or in a suitable solvent at moderate temperatures.

Advanced Purification and Isolation Techniques for Complex Organic Molecules

The purification of this compound and its analogues can be challenging due to their polarity, basicity, and high water solubility. Standard purification methods must often be adapted to handle these properties.

Chromatography :

Normal-Phase Chromatography : Standard silica (B1680970) gel chromatography can be problematic for highly basic amines due to strong, irreversible adsorption and peak tailing. This can be mitigated by treating the silica gel with a base, such as triethylamine, or by using a mobile phase containing a small percentage of aqueous ammonia. Alumina (basic or neutral) can sometimes be a better stationary phase for such compounds.

Reverse-Phase High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (e.g., using a C18 column) is a powerful technique for purifying polar compounds. An aqueous mobile phase, often buffered and mixed with acetonitrile or methanol, is used. For preparative separations, this method can yield highly pure material. sielc.compku.edu.cnresearchgate.net

Crystallization via Salt Formation : A highly effective method for purifying basic compounds like piperazine derivatives is through the formation of crystalline salts. google.com Reacting the crude product with a suitable acid (e.g., hydrochloric, oxalic, tartaric, or citric acid) can produce a salt that has significantly different solubility properties from the free base and impurities, often allowing for purification by recrystallization from an appropriate solvent system. scispace.comgoogle.com The purified salt can then be neutralized with a base to regenerate the pure free amine. This technique is scalable and often used in industrial processes. google.com

Distillation : For products that are thermally stable and sufficiently volatile, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, particularly on a larger scale.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. Often, a combination of these techniques is employed to achieve the desired specification.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,2 Dimethylpiperazin 1 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of the proton and carbon environments within 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol can be achieved.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Predicted ¹H NMR Data | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | |---|---|---|---| | OH | Broad singlet | 1H | | -CH₂- (ethanol side chain, adjacent to OH) | ~3.6 | Triplet | 2H | | -CH₂- (ethanol side chain, adjacent to N) | ~2.6 | Triplet | 2H | | -CH₂- (piperazine ring, C3 and C5) | ~2.7 | Multiplet | 4H | | -CH₂- (piperazine ring, C6) | ~2.5 | Singlet | 2H | | -CH₃ (dimethyl groups) | ~1.1 | Singlet | 6H | | NH (piperazine ring) | Broad singlet | 1H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals will confirm the symmetry of the compound.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂- (ethanol side chain, adjacent to OH) | ~59 |

| -CH₂- (ethanol side chain, adjacent to N) | ~60 |

| C2 (piperazine ring) | ~52 |

| C3, C5 (piperazine ring) | ~50 |

| C6 (piperazine ring) | ~57 |

| -C(CH₃)₂ (quaternary carbon) | ~45 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Relative Stereochemistry

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the two methylene (B1212753) groups of the ethanol (B145695) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and their attached carbons, confirming the assignments in the ¹H and ¹³C NMR tables.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would establish long-range (2-3 bond) correlations. For instance, correlations between the protons of the dimethyl groups and the quaternary carbon (C2) as well as the adjacent methylene carbon (C3) of the piperazine (B1678402) ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. For example, NOE correlations might be observed between the protons of the dimethyl groups and the protons on the piperazine ring, helping to define the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular formula of this compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|

The observation of a mass-to-charge ratio (m/z) that corresponds to this calculated value with high accuracy (typically within 5 ppm) would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. The fragmentation of N-alkylated piperazines is often characterized by cleavage of the bonds adjacent to the nitrogen atoms. xml-journal.net

Plausible Fragmentation Pathways: A primary fragmentation pathway for this compound would likely involve the cleavage of the C-C bond beta to the piperazine nitrogen, leading to the formation of a stable piperazinyl-methyl cation. Another expected fragmentation is the loss of the hydroxyethyl (B10761427) group. The cleavage of the piperazine ring itself can also lead to characteristic fragment ions. researchgate.netresearchgate.net

Predicted Key Fragment Ions

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

|---|---|

| 113 | [C₇H₁₃N₂]⁺ (Loss of the ethanol group) |

| 99 | [C₅H₁₁N₂]⁺ (Cleavage of the piperazine ring) |

| 70 | [C₄H₈N]⁺ (Further fragmentation of the piperazine ring) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3300-3100 (medium) | N-H stretch | Secondary Amine |

| 2950-2850 | C-H stretch | Alkanes |

| 1470-1430 | C-H bend | Alkanes |

| 1150-1050 | C-O stretch | Primary Alcohol |

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the hydroxyl group, while the N-H stretching of the secondary amine in the piperazine ring would appear in a similar region. researchgate.netchemicalbook.com The various C-H stretching and bending vibrations would confirm the presence of the aliphatic backbone. The C-O and C-N stretching vibrations would provide further evidence for the alcohol and amine functionalities, respectively.

Table of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations of 2 2,2 Dimethylpiperazin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules from first principles. While specific studies on 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol are not abundant in the literature, extensive research on closely related piperazine (B1678402) derivatives, such as 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid (HEPES), provides a strong basis for understanding its behavior.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring, due to the presence of lone pairs of electrons. The LUMO, conversely, would be distributed over the more electron-deficient areas of the molecule. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity.

In a study of the related compound HEPES, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the HOMO and LUMO energies. These calculations revealed a HOMO-LUMO energy gap that provides insight into the charge transfer interactions occurring within the molecule.

| Orbital | Energy (eV) - Representative Piperazine Derivative (HEPES) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| Energy Gap (ΔE) | 5.7 |

This interactive data table presents representative values for a closely related piperazine derivative, providing a model for the electronic structure of this compound.

The flexible nature of the piperazine ring and the rotatable bonds in the ethanol (B145695) substituent mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (energy minima) and the energy barriers between them.

The piperazine ring typically adopts a chair conformation to minimize steric strain. For 2-substituted piperazines, the substituent can be in either an axial or equatorial position. Computational studies on such systems have shown that the axial conformation is often preferred, and this preference can be further stabilized by intramolecular hydrogen bonding, for instance, between the hydroxyl group of the ethanol substituent and the second nitrogen of the piperazine ring. The presence of the gem-dimethyl group at the 2-position of the piperazine ring in this compound is expected to have a significant influence on the conformational preferences, potentially favoring conformations that minimize steric hindrance from these bulky groups.

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In this compound, the MEP surface would show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the N-H group of the piperazine ring would exhibit positive potential (blue regions), making them likely sites for nucleophilic attack or hydrogen bond donation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility in different environments, particularly in solution.

In an aqueous environment, the interactions between the solute and solvent molecules are critical. MD simulations can model the hydrogen bonding network between the hydroxyl and amine groups of this compound and the surrounding water molecules. These simulations can reveal how solvation influences the conformational equilibrium of the molecule, for instance, by stabilizing certain conformers through favorable hydrogen bonding interactions. The dynamics of the piperazine ring inversion and the rotation of the ethanol side chain can also be monitored over the course of the simulation, providing a dynamic picture of the molecule's behavior.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations, using functionals like B3LYP and appropriate basis sets, have been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts for piperazine derivatives. For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the piperazine ring, the gem-dimethyl groups, and the ethanol substituent. By comparing these predicted spectra with experimentally obtained data, a high degree of confidence in the structural assignment can be achieved. For example, a study on HEPES demonstrated a strong correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts.

| Proton | Predicted ¹H Chemical Shift (ppm) - Representative Piperazine Derivative (HEPES) |

| Piperazine CH₂ (adjacent to N-CH₂CH₂OH) | 2.6 - 2.8 |

| Piperazine CH₂ (adjacent to N-H) | 2.9 - 3.1 |

| -CH₂-OH | 3.5 - 3.7 |

| -CH₂-N | 2.5 - 2.7 |

This interactive data table shows representative predicted ¹H NMR chemical shifts for a related piperazine derivative, illustrating the type of data that can be generated for this compound.

Computational Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the transition state structures and calculating the activation energies. For reactions involving this compound, such as N-alkylation or acylation, computational studies can map out the entire reaction pathway.

These studies would involve optimizing the geometries of the reactants, products, and the transition state connecting them. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. By exploring different possible reaction pathways, computational chemists can predict the most likely mechanism. For instance, in a nucleophilic substitution reaction at one of the piperazine nitrogens, DFT calculations could be used to model the approach of the electrophile, the formation of the new bond, and any subsequent proton transfers, providing a detailed, atomistic understanding of the reaction process.

Chemical Transformations and Derivative Synthesis of this compound

The chemical reactivity of this compound is characterized by the presence of three key functional groups: a primary hydroxyl (-OH) group, a secondary amine (-NH) within the piperazine ring, and a tertiary amine (-N<) also in the ring. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The following sections detail the principal reactions associated with the hydroxyl and piperazine nitrogen functionalities.

Coordination Chemistry and Metal Complexation Studies of 2 2,2 Dimethylpiperazin 1 Yl Ethan 1 Ol

Supramolecular Assembly and Coordination Polymer Formation

While specific studies detailing the supramolecular assembly and coordination polymer formation of 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol are not extensively available in the current body of scientific literature, the structural features of the molecule provide a strong basis for predicting its behavior in the presence of metal ions. The bifunctional nature of this ligand, possessing both a flexible piperazine (B1678402) ring with two nitrogen donors and a hydroxyl group, suggests a high potential for the formation of extended supramolecular architectures and coordination polymers through a combination of coordinate bonds and non-covalent interactions.

The piperazine moiety is a well-established building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its ability to adopt different conformations, such as chair and boat, allows for versatile binding modes with metal ions. Piperazine and its derivatives can act as bridging ligands, connecting metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. For instance, metal halides have been shown to self-assemble with flexible N,N'-bis(3-pyridylformyl)piperazine to form grid networks and wavelike chains that extend into 2D supramolecular arrays through hydrogen bonding.

Furthermore, the ethanolic arm of the ligand provides flexibility, which can accommodate the coordination geometries of various metal ions. This flexibility, combined with the directional nature of hydrogen bonds, can be exploited to engineer crystalline solids with desired topologies and properties. The formation of polynuclear zinc(II) complexes with reduced Schiff base ligands, for example, demonstrates the crucial role of N-H···O hydrogen bonding in shaping the final polymeric structures. nih.gov

The potential for this compound to form coordination polymers is significant. By selecting appropriate metal ions with specific coordination preferences and suitable counter-ions, it is conceivable to synthesize a variety of polymeric structures. For example, metal ions that favor linear or tetrahedral coordination could lead to the formation of 1D chains, while metal ions with octahedral coordination geometries could facilitate the construction of 2D or 3D networks.

While experimental data for the title compound is not available, the principles of crystal engineering and the known behavior of analogous piperazine-based ligands allow for the postulation of its supramolecular behavior. The following table provides hypothetical data for a 1D coordination polymer formed from a metal(II) chloride and this compound, illustrating the types of interactions that would be critical in its formation.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) (Illustrative) | Angle (°) (Illustrative) |

| Coordination Bond | N(piperazine) | Metal(II) | 2.1 - 2.3 | |

| Coordination Bond | O(hydroxyl) | Metal(II) | 2.0 - 2.2 | |

| Hydrogen Bond | O-H(hydroxyl) | Cl(counter-ion) | 2.8 - 3.2 | 150 - 170 |

| Hydrogen Bond | N-H(piperazine) | Cl(counter-ion) | 3.0 - 3.4 | 140 - 160 |

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

No published single-crystal X-ray diffraction data is available for 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol.

Crystal Packing Analysis and Intermolecular Interactions

Without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions is not possible.

Hydrogen Bonding Networks (e.g., N-H...O, O-H...O)

Specific details of hydrogen bonding networks cannot be discussed without experimental crystallographic data.

Halogen Bonding and π-Stacking Interactions

Information on halogen bonding and π-stacking interactions is not available as no relevant structures have been reported.

C-H...π Interactions

There is no available data to support a discussion on C-H...π interactions.

Polymorphism and Co-crystallization Studies

No studies on the polymorphism or co-crystallization of this compound have been reported in the scientific literature.

Potential Applications in Advanced Materials Science and Organic Synthesis

Role as a Chiral Auxiliary or Ligand in Catalysis

The molecule 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol is achiral due to the presence of a gem-dimethyl group at the 2-position of the piperazine (B1678402) ring. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Since this compound is not chiral, it cannot function as a chiral auxiliary in its current form.

However, the piperazine scaffold is a common feature in the design of chiral ligands for asymmetric catalysis. By introducing chirality at other positions of the piperazine ring or on the ethanol (B145695) side chain, it is conceivable that derivatives of this compound could be developed as effective chiral ligands. The nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group could coordinate with metal centers, creating a chiral environment for a variety of catalytic transformations. At present, there is no published research demonstrating the use of this compound or its chiral derivatives as ligands in catalysis.

Precursor for Advanced Organic Materials

The bifunctional nature of this compound, possessing both secondary and tertiary amine functionalities within the piperazine ring and a primary alcohol, makes it a potential candidate as a monomer or building block for the synthesis of advanced organic materials.

The hydroxyl group of this compound could be utilized in polymerization reactions. For instance, it could be converted into an ester or ether that could undergo polymerization to form polyesters or polyethers. The piperazine ring could be incorporated into the polymer backbone or as a pendant group, potentially influencing the polymer's thermal stability, solubility, and mechanical properties. The presence of the bulky dimethylpiperazine group might impart unique conformational properties to the resulting polymer chains. However, there are no specific examples of polymers derived from this compound reported in the scientific literature.

The hydrogen bonding capabilities of the hydroxyl group and the nitrogen atoms of the piperazine ring suggest that this compound could participate in the formation of supramolecular assemblies. These non-covalent interactions could lead to the formation of gels, liquid crystals, or other ordered structures. The specific stereochemistry and steric hindrance provided by the dimethylpiperazine unit could direct the formation of unique and complex supramolecular architectures. As of now, no studies on the supramolecular chemistry of this particular compound have been published.

Contribution to Methodological Advancements in Organic Synthesis

The unique structural features of this compound could lend themselves to new methodologies in organic synthesis.

The hindered nature of the piperazine nitrogen atoms could make this compound a useful proton sponge or a non-nucleophilic base in certain organic reactions. The hydroxyl group could potentially be used as a temporary protecting group for carboxylic acids or other functional groups, with the bulky piperazine moiety influencing the stability and cleavage of the protecting group. There is currently no evidence in the literature to support its use as a protecting group or water scavenger.

As a bifunctional molecule, this compound could serve as a versatile building block for the synthesis of more complex molecules. The distinct reactivity of the hydroxyl group and the piperazine nitrogens allows for selective functionalization, enabling the construction of intricate molecular frameworks. It could be a precursor for the synthesis of pharmaceutical intermediates or other biologically active compounds. However, no specific examples of its use as a building block in the synthesis of complex molecules are currently documented.

Future Research Directions and Unexplored Avenues for 2 2,2 Dimethylpiperazin 1 Yl Ethan 1 Ol Research

Investigation of Novel and Sustainable Synthetic Pathways

Key areas for investigation include:

One-Pot Syntheses: Developing one-pot, one-step procedures that minimize intermediate purification steps can significantly improve efficiency. nih.gov Methodologies based on the reaction of an in-situ formed piperazine-1-ium cation could be adapted for this specific compound, avoiding the need for traditional protecting groups. nih.gov

Green Chemistry Approaches: The use of visible-light photoredox catalysis, which has emerged as a mild and green alternative to classical methods, should be explored. mdpi.com Employing organic photocatalysts could offer a more sustainable and cost-effective synthetic route. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: Transitioning from batch to continuous flow conditions or utilizing microwave assistance can shorten reaction times, improve yields, and allow for safer, more scalable production. nih.govbenthamdirect.com

Catalytic C-H Functionalization: While N-substitution is common, methods for the direct functionalization of the carbon atoms on the piperazine (B1678402) ring are less developed. mdpi.com Research into selective C-H functionalization would unlock a vast new chemical space for derivatives of the title compound. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Citations |

|---|---|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Adapting protonation as a protecting group strategy | nih.gov |

| Photoredox Catalysis | Mild conditions, sustainable, use of organic catalysts | Development of specific photocatalytic cycles | mdpi.com |

| Flow/Microwave Chemistry | Faster reactions, scalability, improved safety | Optimization of reactor conditions and catalysts | nih.govbenthamdirect.com |

| C-H Functionalization | Access to novel derivatives, expanded chemical space | Selective catalytic systems for the piperazine ring | mdpi.com |

Exploration of Bio-orthogonal Chemistry Applications of its Derivatives

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org Derivatives of 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol could be designed as powerful tools in chemical biology. The hydroxyl group provides a convenient handle for introducing bio-orthogonal functionalities.

Future research could focus on:

Development of Bio-orthogonal Probes: The compound can be functionalized with chemical reporters like azides or strained alkynes. nih.gov These derivatives could then participate in well-established bio-orthogonal reactions such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. wikipedia.orgnih.gov

Targeted Drug Delivery: Piperazine-based systems have been explored for the delivery of siRNA. nih.gov By attaching a targeting ligand and a therapeutic payload using bio-orthogonal "click" chemistry, derivatives of this compound could be used to create highly specific drug delivery vehicles. pcbiochemres.comresearchgate.net

Live-Cell Imaging: Conjugating the molecule to a fluorophore via a bio-orthogonal linker would allow for real-time imaging of biological processes without cellular toxicity. pcbiochemres.comresearchgate.net

| Bio-orthogonal Reaction | Typical Functional Groups | Potential Application | Relevant Citations |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne | Live-cell labeling, bioconjugation | wikipedia.orgnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Trans-cyclooctene | Rapid in vivo imaging, radiolabeling | nih.govnobelprize.org |

| Staudinger Ligation | Azide, Phosphine | Protein modification, cell surface labeling | nih.gov |

Development of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

The piperazine moiety is a common component in fluorescent probes due to its electron-donating properties and its utility as a pH-sensitive switch. rsc.org Incorporating this compound into advanced spectroscopic probes could enable real-time monitoring of chemical reactions.

Unexplored avenues include:

Fluorogenic Probes: Designing derivatives that are initially non-fluorescent but become highly fluorescent upon reacting with a specific analyte. This could be achieved by linking the piperazine nitrogen to a fluorophore like BODIPY, where the reaction with the analyte triggers a change in the intramolecular charge transfer (ICT) process. rsc.orgresearchgate.net

Near-Infrared (NIR) Sensors: Developing probes that operate in the NIR region (700-1700 nm) would be highly advantageous for biological applications, as it allows for deeper tissue penetration and reduced autofluorescence. rsc.org

Multi-Analyte Detection: Creating sophisticated probes capable of detecting multiple species simultaneously by integrating the piperazine scaffold with different responsive units.

Time-Resolved Spectroscopy: Utilizing techniques like time-resolved infrared spectroscopy to study the excited-state dynamics of probes based on this compound, providing deeper mechanistic insights into their function. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials science by enabling rapid prediction of properties and reaction outcomes. mdpi.com

Future applications in the context of this compound include:

Predictive Synthesis: Using ML algorithms to predict the optimal reaction conditions (catalyst, solvent, temperature) for synthesizing novel derivatives, thereby reducing experimental trial-and-error. youtube.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds based on the this compound scaffold. mdpi.com This can accelerate the identification of promising drug candidates. acs.org

De Novo Design: Employing generative models to design entirely new molecules incorporating the title compound's core structure, tailored for specific properties such as binding affinity to a biological target or desired material characteristics. nih.gov

Materials Discovery: Using AI to screen virtual libraries of polymers or metal-organic frameworks (MOFs) that incorporate this compound as a linker or monomer, predicting properties like porosity, stability, and catalytic activity. nih.gov

Studies on Self-Assembly and Nanostructure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. nih.govnih.gov The presence of both hydrogen-bond donors (hydroxyl group) and acceptors (nitrogen atoms) in this compound makes it an excellent candidate for building block in supramolecular chemistry.

Promising research directions are:

Supramolecular Gels: Exploring the ability of the compound and its derivatives to form hydrogels or organogels through hydrogen bonding and other non-covalent interactions. Such materials could have applications in tissue engineering and controlled release. mdpi.com

Nanoparticle Formulation: Using the compound as a surface ligand to functionalize nanoparticles, improving their stability, solubility, and biocompatibility for drug delivery applications. dovepress.com

Formation of Ordered Nanostructures: Investigating how modifications to the molecule (e.g., adding long alkyl chains to create amphiphilicity) can direct its self-assembly into specific nanostructures like micelles, vesicles, or nanofibers in solution. nih.govrsc.org These structures are driven by a balance of forces including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.